molecular formula C8H8ClNO2 B8629643 2-Acetoxymethyl-6-chloropyridine

2-Acetoxymethyl-6-chloropyridine

Cat. No.: B8629643
M. Wt: 185.61 g/mol
InChI Key: ILPIHFUHSZIKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxymethyl-6-chloropyridine is a pyridine derivative featuring a chlorinated aromatic ring with an acetoxymethyl substituent. This compound is structurally significant due to its functional groups, which influence its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(6-chloropyridin-2-yl)methyl acetate

InChI

InChI=1S/C8H8ClNO2/c1-6(11)12-5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3

InChI Key

ILPIHFUHSZIKHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Acetoxymethyl-6-chloropyridine with structurally analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cl (position 6), CH₂OCOCH₃ (position 2) C₈H₈ClNO₂ (inferred) Likely used as a synthetic intermediate; acetoxymethyl group enhances hydrolytic reactivity.
3-Acetyl-6-chloropyridine Cl (position 6), COCH₃ (position 3) C₇H₆ClNO A ketone derivative; utilized in cross-coupling reactions for drug synthesis. CAS: 129604-27-7.
2-Chloro-6-methoxy-3-nitropyridine Cl (position 2), OCH₃ (position 6), NO₂ (position 3) C₆H₄ClN₂O₃ Nitro group confers electrophilic reactivity; used in agrochemical intermediates.
(2-Chloro-6-methoxypyridin-3-yl)methanol Cl (position 2), OCH₃ (position 6), CH₂OH (position 3) C₇H₇ClNO₂ Hydroxymethyl group enables esterification or oxidation pathways. Similarity score: 0.83.
2-Chloro-4,6-dimethoxypyridine Cl (position 2), OCH₃ (positions 4,6) C₇H₇ClNO₂ Dimethoxy substitutions enhance solubility; potential use in ligand synthesis. Similarity: 0.78.

Key Differences and Implications

Substituent Reactivity :

  • The acetoxymethyl group in this compound is an ester, making it prone to hydrolysis under acidic or basic conditions. This contrasts with the methoxy group in 2-Chloro-6-methoxy-3-nitropyridine, which is more stable but less reactive .
  • The nitro group in 2-Chloro-6-methoxy-3-nitropyridine increases electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas the acetyl group in 3-Acetyl-6-chloropyridine participates in ketone-based transformations (e.g., Grignard additions) .

Positional Effects: Chlorine at position 6 (as in this compound) vs. position 2 (e.g., 2-Chloro-6-methoxypyridin-3-yl)methanol) alters electronic distribution on the pyridine ring, impacting regioselectivity in further functionalization .

Applications :

  • Compounds with nitro or acetyl groups (e.g., 3-Acetyl-6-chloropyridine) are often intermediates in pharmaceuticals, while methoxy -substituted derivatives (e.g., 2-Chloro-4,6-dimethoxypyridine) are used in ligand design for catalysis .

Research Findings and Trends

  • Synthetic Utility: this compound’s ester group allows for facile derivatization, such as hydrolysis to hydroxymethyl analogs or transesterification. This flexibility is absent in non-ester analogs like 2-Chloro-6-methoxy-3-nitropyridine .
  • Stability : Chlorine at position 6 generally enhances thermal stability compared to position 2 substitutions, as seen in thermal degradation studies of similar compounds .

Limitations and Knowledge Gaps

  • Comparative toxicity or pharmacokinetic data for these analogs remains unaddressed in the sources.

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